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Introduction
FL118, a novel camptothecin analogue, has demonstrated significant potential as an anti-

cancer agent. It functions primarily as a survivin inhibitor, but also modulates other key

apoptosis-related proteins, making it effective across a range of cancer cell lines.[1][2] A key

advantage of FL118 is its ability to overcome common drug resistance mechanisms,

particularly those mediated by the ABCG2 efflux pump, which is a frequent cause of resistance

to other camptothecin derivatives like irinotecan and topotecan.[1][3][4] These application notes

provide a comprehensive guide to studying FL118 resistance in cancer cell lines, including

detailed protocols for developing resistant cell lines and assessing the molecular basis of

resistance.

FL118 Mechanism of Action and Resistance
FL118 exerts its anti-cancer effects through a multi-faceted approach. It inhibits the expression

of anti-apoptotic proteins including survivin, XIAP, cIAP2, and Mcl-1, while simultaneously

upregulating pro-apoptotic proteins like Bax and Bim.[1][5] The activity of FL118 is independent

of the p53 tumor suppressor protein status, which is often mutated in late-stage cancers.[1][6]

Furthermore, FL118 has been shown to bind to the oncoprotein DDX5, leading to its

degradation, and to inhibit the PI3K/AKT/mTOR signaling pathway.[2]
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Unlike many chemotherapeutic agents, FL118 is not a substrate for the ABCG2 drug efflux

pump, allowing it to bypass this common mechanism of resistance.[1][3][4] However, resistance

to FL118 can still emerge through various mechanisms, including alterations in the drug's

molecular targets or the activation of alternative survival pathways. Understanding these

resistance mechanisms is crucial for the clinical development of FL118 and for designing

effective combination therapies.

Data Presentation: FL118 IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

FL118 in various cancer cell lines, providing a quantitative measure of its potency.

Cell Line Cancer Type IC50 (nM) Reference

A549
Human Lung

Carcinoma
8.94 ± 1.54 [2]

MDA-MB-231
Human Breast

Carcinoma
24.73 ± 13.82 [2]

RM-1
Mouse Prostate

Carcinoma
69.19 ± 8.34 [2]

DU-145
Human Prostate

Cancer
4.56 [1]

RC0.1
Human Prostate

Cancer
78.7 [1]

RC1
Human Prostate

Cancer
102 [1]

Experimental Protocols
Protocol 1: Development of FL118-Resistant Cancer Cell
Lines
This protocol describes a method for generating FL118-resistant cancer cell lines through

continuous, long-term exposure to escalating concentrations of the drug.
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Materials:

Cancer cell line of interest

Complete cell culture medium

FL118 (stock solution in DMSO)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Sterile cell culture flasks and plates

CO2 incubator (37°C, 5% CO2)

Procedure:

Initial Seeding: Seed the parental cancer cell line in a T-25 flask at a density of 1 x 10^6 cells

in complete culture medium.

Initial FL118 Exposure: After 24 hours, replace the medium with fresh medium containing

FL118 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell

growth) of the parental cell line.

Monitoring and Maintenance: Monitor the cells daily for signs of cytotoxicity. Replace the

medium with fresh FL118-containing medium every 3-4 days.

Subculturing: When the cells reach 70-80% confluency, subculture them. Detach the cells

using trypsin-EDTA, centrifuge, and resuspend in fresh medium containing FL118.

Dose Escalation: Once the cells have adapted to the current FL118 concentration and are

proliferating steadily, gradually increase the concentration of FL118 in the culture medium. A

stepwise increase of 1.5 to 2-fold is recommended.
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Selection of Resistant Population: Continue this process of dose escalation and subculturing

for several months. A resistant cell line is considered established when it can proliferate in a

concentration of FL118 that is at least 10-fold higher than the IC50 of the parental cell line.

Cryopreservation: Once a resistant cell line is established, expand the population and

cryopreserve aliquots for future experiments.

Protocol 2: Assessment of FL118 Sensitivity by MTT
Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used

to determine cell viability and drug sensitivity.

Materials:

Parental and FL118-resistant cancer cell lines

Complete cell culture medium

FL118 (serial dilutions)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Cell Seeding: Seed both parental and resistant cells in 96-well plates at a density of 5,000

cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

Drug Treatment: Prepare serial dilutions of FL118 in complete culture medium. Remove the

medium from the wells and add 100 µL of the FL118 dilutions to the respective wells. Include

a vehicle control (medium with DMSO) and a blank (medium only).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for an additional 4 hours.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the log of the FL118 concentration to

determine the IC50 value.

Protocol 3: Analysis of Protein Expression by Western
Blotting
Western blotting can be used to investigate changes in the expression of proteins involved in

FL118's mechanism of action and resistance.

Materials:

Parental and FL118-resistant cancer cell lines

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., against Survivin, Mcl-1, XIAP, cIAP2, ABCG2, β-actin)
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HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Protein Extraction: Lyse the parental and resistant cells with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate

the proteins by electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest

overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to

compare protein expression levels between parental and resistant cells.

Protocol 4: Analysis of Gene Expression by Quantitative
PCR (qPCR)
qPCR can be used to measure changes in the mRNA levels of genes associated with FL118

resistance.

Materials:
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Parental and FL118-resistant cancer cell lines

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Gene-specific primers (e.g., for BIRC5 (Survivin), MCL1, XIAP, CIAP2, ABCG2, and a

housekeeping gene like GAPDH)

qPCR instrument

Procedure:

RNA Extraction: Extract total RNA from parental and resistant cells.

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-

specific primers.

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold

change in gene expression in the resistant cells compared to the parental cells, normalized

to the housekeeping gene.
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Caption: FL118 Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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